Bis(4-methyl-2-pentyl) phthalate
Overview
Description
Bis(4-methyl-2-pentyl) phthalate: is an organic compound belonging to the phthalate ester family. It is commonly used as a plasticizer to enhance the flexibility and durability of plastic products. The compound is a colorless to yellow liquid with a sweet odor and is soluble in organic solvents like alcohols, ethers, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methyl-2-pentyl) phthalate is typically synthesized through the esterification of phthalic acid with 4-methyl-2-pentanol. The reaction involves mixing phthalic acid with 4-methyl-2-pentanol in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methyl-2-pentyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and 4-methyl-2-pentanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst
Major Products Formed:
Hydrolysis: Phthalic acid and 4-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters
Scientific Research Applications
Bis(4-methyl-2-pentyl) phthalate is extensively used in scientific research due to its properties as a plasticizer. Some of its applications include:
Chemistry: Used as a reference standard in analytical methods to determine the presence of phthalate esters in various samples
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health due to its widespread use in consumer products.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and inks
Mechanism of Action
The mechanism by which bis(4-methyl-2-pentyl) phthalate exerts its effects is primarily through its role as an endocrine disruptor. It can bind to hormone receptors and interfere with the normal hormonal functions in the body. This disruption can lead to various health effects, including reproductive toxicity and developmental issues .
Comparison with Similar Compounds
Bis(4-methyl-2-pentyl) phthalate is similar to other phthalate esters such as:
- Diisopentyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Bis(2-ethylhexyl) phthalate
Uniqueness: What sets this compound apart is its specific molecular structure, which provides unique plasticizing properties. It offers a balance between flexibility and durability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXUVUVOTXFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015972 | |
Record name | Bis(4-methyl-2-pentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-63-9 | |
Record name | Bis(4-Methyl-2-pentyl) phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methyl-2-pentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to detect and quantify Bis(4-methyl-2-pentyl) phthalate (BMPP) in various matrices?
A1: Several analytical techniques have been successfully employed for BMPP determination, with a focus on achieving high sensitivity and selectivity. Two prominent methods include:
- Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS): This method offers high sensitivity and selectivity for analyzing complex samples. It has been effectively used to determine BMPP levels in environmental samples like soil [] and food packaging materials [].
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides robust separation and detection capabilities, proving valuable for quantifying BMPP in food items like tilapia [] and milk [].
Q2: What are the typical concentration ranges of BMPP found in environmental and food samples?
A2: BMPP concentrations can vary significantly depending on the sample type and potential contamination sources.
- Soil: In a study of agricultural soils in China [], BMPP concentrations ranged from non-detectable levels to several hundred μg/kg.
- Food Packaging: BMPP was found in various food packaging materials [], with concentrations reaching up to hundreds of mg/L in some cases.
- Tilapia: Studies [] have detected BMPP residues in tilapia samples, highlighting the potential for bioaccumulation of this compound in aquatic organisms.
Q3: What are the main challenges in analyzing BMPP in complex matrices?
A3: The analysis of BMPP in complex matrices like food and environmental samples often presents challenges due to:
Q4: What sample preparation techniques are commonly used for BMPP analysis?
A4: Efficient sample preparation is crucial for accurate and reliable BMPP analysis. Two widely used techniques are:
- Solid-phase extraction (SPE): This method utilizes a solid phase to selectively retain analytes of interest while washing away interfering compounds. It has been successfully employed for BMPP extraction from tilapia [], milk [], and beverages [].
- Liquid-liquid extraction (LLE): This technique involves partitioning analytes between two immiscible liquid phases based on their relative solubilities. It has been used for extracting BMPP from food packaging materials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.